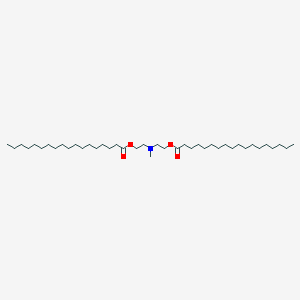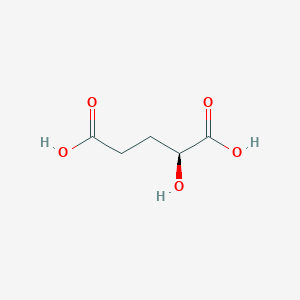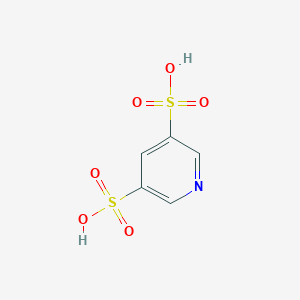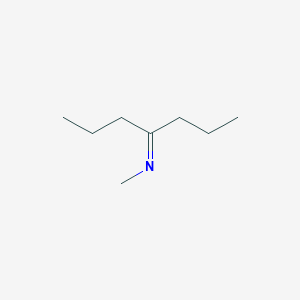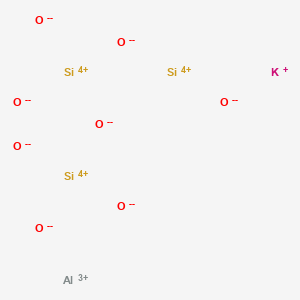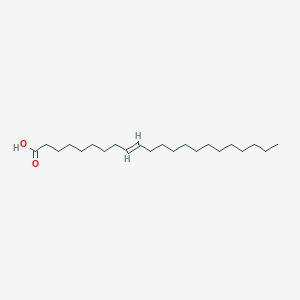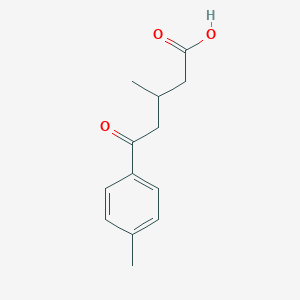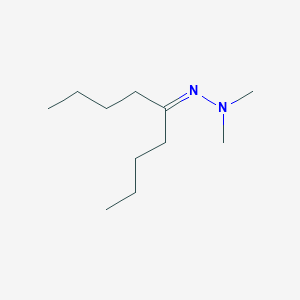
N-methyl-N-(nonan-5-ylideneamino)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(nonan-5-ylideneamino)methanamine, commonly known as MEM, is a chemical compound with potential applications in scientific research. It is a derivative of amphetamine and belongs to the family of psychoactive substances. MEM has been found to have interesting biochemical and physiological effects, making it a promising candidate for future research.
Wirkmechanismus
The mechanism of action of MEM is not fully understood. However, it is believed to act by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This results in a stimulating effect on the central nervous system, which can improve cognitive function and performance.
Biochemische Und Physiologische Effekte
MEM has been found to have interesting biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can improve cognitive function and performance. MEM has also been found to increase heart rate and blood pressure, which can have potential applications in the treatment of cardiovascular disorders.
Vorteile Und Einschränkungen Für Laborexperimente
MEM has several advantages and limitations for lab experiments. It has a high potency and can be easily synthesized in the lab, making it a cost-effective candidate for research. However, due to its psychoactive properties, it requires careful handling and storage to ensure the safety of researchers.
Zukünftige Richtungen
There are several future directions for the research of MEM. One potential application is in the treatment of neurological disorders such as ADHD and narcolepsy. MEM has also been studied for its potential use as a cognitive enhancer and a performance enhancer. Further research is needed to fully understand the mechanism of action of MEM and its potential applications in scientific research.
Synthesemethoden
The synthesis of MEM involves the reaction of nonan-5-one with methylamine and formaldehyde. The resulting product is then subjected to a reduction reaction to obtain MEM. This synthesis method has been optimized to produce high yields of MEM with good purity.
Wissenschaftliche Forschungsanwendungen
MEM has been studied for its potential applications in scientific research. It has been found to have a stimulating effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. MEM has also been studied for its potential use as a cognitive enhancer and a performance enhancer.
Eigenschaften
CAS-Nummer |
14090-59-6 |
|---|---|
Produktname |
N-methyl-N-(nonan-5-ylideneamino)methanamine |
Molekularformel |
C11H24N2 |
Molekulargewicht |
184.32 g/mol |
IUPAC-Name |
N-methyl-N-(nonan-5-ylideneamino)methanamine |
InChI |
InChI=1S/C11H24N2/c1-5-7-9-11(10-8-6-2)12-13(3)4/h5-10H2,1-4H3 |
InChI-Schlüssel |
MAXPIVJKTLIXKH-UHFFFAOYSA-N |
SMILES |
CCCCC(=NN(C)C)CCCC |
Kanonische SMILES |
CCCCC(=NN(C)C)CCCC |
Synonyme |
5-Nonanone dimethyl hydrazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)



